molecular formula C27H26N6O2 B2746016 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 887200-17-1

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2746016
CAS No.: 887200-17-1
M. Wt: 466.545
InChI Key: QFRDRJMFBYFGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purine-dione family, characterized by a xanthine core modified with substituents at positions 3, 7, and 8. The structural features include:

  • 3-methyl group: Enhances metabolic stability by reducing oxidative demethylation .
  • 7-(naphthalen-1-ylmethyl): A bulky aromatic substituent that likely improves lipophilicity and modulates receptor interactions, similar to the 7-(3-phenylpropyl) group in other purine-diones .
  • 8-(4-phenylpiperazin-1-yl): A piperazine-linked phenyl group that may confer selectivity for aminergic receptors (e.g., dopamine, serotonin) or enzymes like aldehyde dehydrogenase (ALDH) .

Properties

CAS No.

887200-17-1

Molecular Formula

C27H26N6O2

Molecular Weight

466.545

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C27H26N6O2/c1-30-24-23(25(34)29-27(30)35)33(18-20-10-7-9-19-8-5-6-13-22(19)20)26(28-24)32-16-14-31(15-17-32)21-11-3-2-4-12-21/h2-13H,14-18H2,1H3,(H,29,34,35)

InChI Key

QFRDRJMFBYFGLK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65

solubility

soluble

Origin of Product

United States

Biological Activity

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structural features. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Information

The molecular formula for this compound is C22H23N5O2, with a complex structure that includes a purine core and various functional groups that may influence its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC22H23N5O2
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C22H23N5O2/c1-25-19...

Case Studies and Research Findings

While specific studies focusing solely on this compound are sparse, related research provides insights into its potential applications:

Anti-inflammatory Effects

Research indicates that similar purine derivatives have demonstrated anti-inflammatory properties. For instance, compounds that inhibit the NLRP3 inflammasome pathway have shown promise in reducing inflammation associated with conditions like gout and arthritis. The mechanism involves modulation of interleukin production and inflammatory cell signaling pathways .

Neuropharmacological Potential

Studies on related compounds suggest potential neuropharmacological effects. For example, piperazine derivatives have been explored for their anxiolytic and antidepressant properties. The presence of the phenylpiperazine moiety in this compound may contribute to similar effects by modulating serotonin receptors .

Comparative Analysis

To better understand the biological activity of this compound, comparisons can be made with other purine derivatives:

Compound NameBiological Activity
3-MethylxanthineStimulant effects; adenosine receptor antagonist
CaffeineCNS stimulant; adenosine receptor antagonist
TheophyllineBronchodilator; anti-inflammatory effects

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds structurally related to 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibit significant interactions with dopamine receptors, particularly D2 and D3 subtypes. In binding assays, these compounds demonstrated varying affinities, suggesting potential applications in treating disorders related to dopamine dysregulation such as schizophrenia and Parkinson's disease .

Antidepressant Activity

The piperazine component of the compound has been associated with antidepressant effects. Studies show that modifications on the piperazine ring can enhance selectivity and potency at serotonin receptors, indicating that this compound may have antidepressant properties .

Anticancer Potential

Preliminary studies suggest that purine derivatives can exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. The specific structure of this compound may enhance its efficacy against certain types of tumors by targeting metabolic pathways crucial for cancer cell survival .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from simpler purine derivatives. Various synthetic routes have been explored to optimize yield and purity, contributing to the compound's availability for research purposes .

Case Study 1: Dopamine Receptor Binding Affinity

In a study evaluating the binding affinity of several piperazine derivatives at dopamine receptors, this compound was found to have a Ki value indicating moderate affinity for the D3 receptor. This suggests its potential as a lead compound for developing selective D3 receptor antagonists .

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of purine derivatives on breast cancer cell lines. The results indicated that derivatives similar to this compound significantly inhibited cell growth compared to controls, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations:

  • Position 7 Modifications : Bulky substituents (e.g., naphthalen-1-ylmethyl, quinazolinylmethyl) enhance target engagement by increasing steric bulk and hydrophobicity, critical for binding to enzymes like DPP-4 or ALDH .
  • Position 8 Modifications: Piperazine/piperidine derivatives (e.g., 4-phenylpiperazinyl, 3-aminopiperidinyl) improve selectivity for enzymes or receptors. For example, NCT-501’s cyclopropanecarbonylpiperazine group contributes to ALDH1A1 inhibition .

Physicochemical Properties

Compound Molecular Weight logP Aqueous Solubility Synthetic Yield Reference
Target Compound ~483.5 Inferred: ~3.5 Low (hydrophobic substituents)
Linagliptin 472.5 1.9 Moderate 80–90%
NCT-501 417.4 2.8 Low 86%
8-(Ethylthio)-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 384.5 3.1 Low Not reported

Key Observations:

  • logP : The target compound’s naphthalene and phenylpiperazine groups likely increase logP (>3), aligning with analogs like NCT-501 (logP = 2.8) .
  • Solubility : Low solubility is common in this class due to aromatic substituents, necessitating formulation optimization (e.g., salt formation as in NCT-501 HCl) .

Functional Group Impact on Activity

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound, NCT-501) show stronger enzyme inhibition than piperidine analogs, likely due to enhanced hydrogen bonding .
  • Aromatic vs. Aliphatic Substituents : Naphthalen-1-ylmethyl (target) and 4-methylquinazolinyl (linagliptin) improve binding affinity compared to aliphatic chains (e.g., isopentyl in NCT-501) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this xanthine derivative?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 8-position of the purine core using reagents like 4-phenylpiperazine. Key steps include:

  • Bromination at position 8 for reactivity enhancement.
  • Substitution with 4-phenylpiperazine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate bond formation .
  • Temperature control (80–100°C) and reaction time optimization (12–24 hrs) to maximize yield and purity.
    • Critical Parameters : Solvent polarity, stoichiometry of nucleophilic reagents, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., naphthalen-1-ylmethyl at position 7 and 4-phenylpiperazine at position 8) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₇H₂₆N₆O₂) and isotopic distribution.
  • FT-IR : To identify carbonyl stretches (2,6-dione groups at ~1700 cm⁻¹) and aromatic C-H bonds .

Advanced Research Questions

Q. How can computational methods predict the biological activity and drug-likeness of this compound?

  • Methodological Answer :

  • Use tools like Chemicalize.org (based on ChemAxon) to calculate parameters:
  • Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bonding .
  • Polar Surface Area (PSA) : Predict blood-brain barrier penetration (optimal PSA <90 Ų).
  • Perform molecular docking (e.g., AutoDock Vina) to model interactions with targets like adenosine receptors or phosphodiesterases .

Q. How to design experiments to analyze structure-activity relationships (SAR) for substituents on the purine core?

  • Methodological Answer :

  • Synthetic Variations : Synthesize analogs with modified substituents (e.g., replacing naphthalen-1-ylmethyl with benzyl or alkyl groups at position 7).
  • In Vitro Assays : Test affinity for adenosine A₁/A₂ₐ receptors using radioligand binding assays (e.g., [³H]DPCPX for A₁) .
  • Data Correlation : Compare computational predictions (e.g., docking scores) with experimental IC₅₀ values to identify key pharmacophores .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Validate Assay Conditions : Ensure compound purity (>95% via HPLC) and solubility (use DMSO/cosolvents) to exclude artifacts .
  • Reevaluate Computational Models : Adjust docking parameters (e.g., flexible side chains) or use MD simulations to account for protein flexibility .
  • Cross-Test in Multiple Assays : Compare results across cell lines (e.g., HEK293 vs. CHO) to rule out system-specific biases.

Q. What strategies improve the metabolic stability of this compound for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce hydrolyzable moieties (e.g., acetylated amines) to enhance oral bioavailability.
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Standardize Protocols : Use identical assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Tables for Key Parameters

Parameter Recommended Method Reference
Synthetic Yield OptimizationReflux in DMF with K₂CO₃, 24 hrs
Drug-Likeness ScreeningChemicalize.org (logP, PSA)
Metabolic StabilityLiver microsomal assay + LC-MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.